molecular formula C8H13BrCl2N2 B1518749 N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride CAS No. 1177271-06-5

N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride

Cat. No.: B1518749
CAS No.: 1177271-06-5
M. Wt: 288.01 g/mol
InChI Key: KWKIGXWQDQNVGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or SMILES string. For a related compound, “2-Amino-4-bromophenol”, the InChI code is “1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2” and the SMILES string is "Nc1cc(Br)ccc1O" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its empirical formula, molecular weight, form, melting point, and storage temperature. For a related compound, “2-Amino-4-bromophenol”, the empirical formula is “C6H6BrNO”, the molecular weight is 188.02, the form is crystals, the melting point is 130-135 °C, and the storage temperature is 2-8°C .

Scientific Research Applications

  • Metabolism Studies : A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which shares structural similarities with N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride. This research is crucial for understanding the metabolic pathways and potential interactions of related compounds (Kanamori et al., 2002).

  • Synthetic Chemistry : The compound has applications in synthetic chemistry. For instance, research has explored the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, a process relevant to the synthesis of compounds like this compound (Wan et al., 2002).

  • Analytical Techniques : The compound's derivatives have been studied for their role in analytical techniques. For example, a study on the synthesis and identification of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a related compound, demonstrates the compound's relevance in developing analytical methods for novel psychoactive substances (Power et al., 2015).

  • Chemical Synthesis : Another study discusses the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis widely used in medicine and chemical fields, showcasing the utility of related compounds in synthesizing key industrial chemicals (Wang Ling-ya, 2015).

  • Pharmacological Research : Despite excluding drug use and side effects, it's worth noting that research in this domain often provides insights into the broader applications of such compounds. Studies in this field help understand the compound's interaction with biological systems, which can be relevant for various scientific applications.

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements, precautionary statements, hazard classifications, and target organs. For a related compound, “2-Amino-4-bromophenol”, the hazard statements are “H302 - H315 - H317 - H319 - H334 - H335”, the precautionary statements are “P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338”, the hazard classifications are “Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3”, and the target organ is the respiratory system .

Properties

IUPAC Name

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.2ClH/c1-11(2)8-4-3-6(9)5-7(8)10;;/h3-5H,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKIGXWQDQNVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride
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N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride
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N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride
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N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride
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N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride
Reactant of Route 6
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N-(2-amino-4-bromophenyl)-N,N-dimethylamine dihydrochloride

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